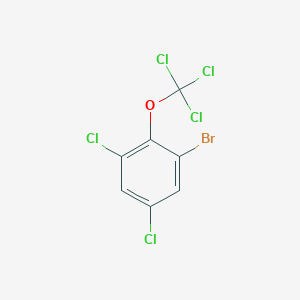

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene

Description

Propriétés

IUPAC Name |

1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl5O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYCBKMTOPPDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chlorination and Bromination via Acetanilide Derivatives

- Starting with acetanilide, chlorination is performed in glacial acetic acid with sodium acetate to yield N-(2,4-dichlorophenyl)acetanilide.

- The reaction mixture is filtered to remove NaCl byproduct, acidified with concentrated hydrochloric acid, and refluxed.

- Bromine is added dropwise, producing 2-bromo-4,6-dichloroaniline.

- The aniline derivative is diazotized at 0 °C without isolation.

- The diazonium salt is then reacted with excess sodium hypophosphite, yielding 1-bromo-3,5-dichlorobenzene with an overall yield of approximately 54%.

- This method offers better yield and purity with simpler workup compared to older methods involving aluminum halides or isomerization of other halogenated benzenes.

Special Isomerization of Monobromodichlorobenzenes

- Monobromodichlorobenzene isomers can be converted to 1-bromo-3,5-dichlorobenzene via isomerization in the presence of aluminum halides (e.g., AlCl3) at 80–170 °C, preferably 120–150 °C, under atmospheric pressure.

- The reaction mixture contains the target compound, isomers, and other halobenzenes.

- Purification is achieved by crystallization, sometimes preceded by distillation to remove dibromodichlorobenzenes.

- Recycling of the filtrate containing unseparated compounds improves overall yield.

- The presence of dichlorobenzene during isomerization reduces dibromodichlorobenzene formation, enhancing process efficiency.

- This process is industrially advantageous due to relatively mild conditions and high purity of the product.

Introduction of the Trichloromethoxy Group

The key functionalization step to obtain 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene involves introducing the trichloromethoxy (-OCCl3) substituent at the 2-position of the aromatic ring.

- Although direct procedures for this specific substitution are scarce, it is generally achieved by nucleophilic aromatic substitution or by reaction of the corresponding hydroxy derivative with trichloromethylating agents.

- Typical trichloromethylation reagents include chloral derivatives or trichloromethyl hypochlorite under controlled conditions.

- The reaction often requires a phenolic precursor (e.g., 1-bromo-3,5-dichloro-2-hydroxybenzene) as the substrate.

- The hydroxy group is converted to the trichloromethoxy group via reaction with trichloromethyl sources in the presence of an acid catalyst or base, depending on the protocol.

- Purification of the trichloromethoxy-substituted product is achieved by recrystallization or chromatographic methods.

Related Synthetic Routes and Considerations

Halogen Dance and Isomerization Reactions

- Base-induced halogen migration (halogen dance) can be used to rearrange halogen substituents on aromatic rings, potentially useful for positioning bromine and chlorine substituents before trichloromethoxy substitution.

- For example, 1-bromo-2,3,4-trichlorobenzene can be isomerized to 1,2,3-trichloro-5-bromobenzene using catalytic potassium tert-butoxide in tetrahydrofuran at ambient temperature.

- Such rearrangements help optimize substitution patterns for further functionalization.

Environmental and Process Efficiency

- The use of catalytic rather than stoichiometric amounts of reagents (e.g., copper chloride) reduces environmental impact.

- Recycling unreacted starting materials and byproducts improves overall yield and cost-effectiveness.

- Control of reaction temperature and solvent choice is critical for selectivity and minimizing byproducts.

Summary Table of Preparation Steps for this compound

| Step | Reaction Type | Starting Material(s) | Conditions & Reagents | Outcome / Notes |

|---|---|---|---|---|

| 1 | Chlorination | Acetanilide | Glacial acetic acid, NaOAc, Cl2 | Formation of N-(2,4-dichlorophenyl)acetanilide |

| 2 | Hydrolysis and Bromination | N-(2,4-dichlorophenyl)acetanilide | HCl reflux, Br2 addition | 2-Bromo-4,6-dichloroaniline |

| 3 | Diazotization and Reduction | 2-Bromo-4,6-dichloroaniline | NaNO2 (0 °C), Na hypophosphite | 1-Bromo-3,5-dichlorobenzene |

| 4 | Isomerization (alternative) | Monobromodichlorobenzene isomers | AlCl3 catalyst, 80–170 °C | 1-Bromo-3,5-dichlorobenzene enriched mixture |

| 5 | Trichloromethoxy substitution | 1-Bromo-3,5-dichloro-2-hydroxybenzene (assumed) | Trichloromethylating agent, acid/base catalyst | This compound |

Research Findings and Industrial Implications

- The acetanilide route provides a relatively straightforward synthesis with moderate yield (~54%) and good purity, suitable for laboratory and pilot scale.

- The isomerization method using aluminum halides offers an industrially scalable process with effective recycling of byproducts and mild reaction conditions.

- The trichloromethoxy substitution step requires careful control of reagents and conditions to avoid side reactions and ensure high purity.

- Optimization of solvent systems and catalysts can improve environmental footprint and process economics.

- The halogen dance reaction and base-induced isomerizations provide strategic tools for modifying substitution patterns on the aromatic ring to facilitate subsequent functionalization.

Analyse Des Réactions Chimiques

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents used in these reactions include molecular iodine, aqueous ammonia, and various organometallic compounds. The major products formed depend on the specific reaction conditions and the reagents used .

Applications De Recherche Scientifique

Applications in Scientific Research

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene has diverse applications across several fields of research and industry:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its halogenated nature allows it to participate in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : The halogen atoms can be replaced by nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in building larger organic structures.

Biological Research

The derivatives of this compound are being explored for their potential biological activities:

- Antimicrobial Properties : Research indicates that halogenated compounds often exhibit significant antimicrobial effects.

- Anticancer Activities : Some studies suggest that similar compounds may have potential anticancer properties due to their ability to interact with biological systems.

Industrial Applications

In industry, this compound is recognized for its role in the production of polychlorinated biphenyls (PCBs) and other halogenated compounds used in various applications:

- Agrochemicals : Its derivatives are being studied for use in pesticides and herbicides.

- Specialty Chemicals : It is also involved in the production of specialty materials and polymers.

Case Study 1: Synthesis and Application in Drug Development

A study conducted by researchers at a pharmaceutical company demonstrated the utility of this compound as a precursor for synthesizing biologically active compounds. The research focused on optimizing the reaction conditions to enhance yield and minimize byproducts. The findings highlighted its effectiveness as a building block for drugs targeting specific diseases.

Case Study 2: Environmental Impact Assessment

Another study evaluated the environmental implications of using this compound in industrial processes. It was found that while the compound has beneficial applications, its production and degradation products could pose ecological risks. This led to recommendations for alternative synthesis methods that reduce environmental impact while maintaining efficiency .

Summary of Chemical Reactions

The following table summarizes the key reactions involving this compound:

| Reaction Type | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Halogens replaced by nucleophiles to form new compounds. |

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds with boron reagents. |

| Oxidation/Reduction | Transformation under specific conditions leading to different products. |

Mécanisme D'action

The mechanism by which 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene exerts its effects involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The trichloromethoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Substituent Effects and Physical Properties

The table below compares key structural analogs based on substituents, molecular weight, and physical properties:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethoxy group (in ) and trichloromethoxy group (hypothetical target compound) enhance electrophilicity compared to methoxymethyl or simple halogens, facilitating nucleophilic substitution or coupling reactions.

- Boiling Points : Higher halogen content (e.g., trichloromethoxy) likely increases boiling points relative to fluorinated analogs (e.g., trifluoromethoxy at 154°C ).

Activité Biologique

1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of multiple halogens, which significantly influence its reactivity and biological interactions. The compound's structure can be summarized as follows:

- Chemical Formula : CHClBrO

- Molecular Weight : 309.37 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its reactivity with nucleophiles and electrophiles. This compound's halogenated nature allows it to participate in various biochemical reactions, potentially leading to significant biological effects.

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways. Such interactions may lead to enzyme inhibition or activation, influencing metabolic flux and cellular functions.

- Cell Signaling Modulation : It can affect cell signaling pathways, altering gene expression and cellular metabolism. This modulation can result in changes in cellular responses to external stimuli .

- Toxicological Effects : The compound exhibits toxicological properties that warrant investigation into its safety profile. Its LD50 value in rats is reported to be greater than 2000 mg/kg, indicating a relatively low acute toxicity but potential environmental hazards .

Case Studies and Research Findings

Several studies have investigated the biological activity of halogenated compounds similar to this compound. Here are some notable findings:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other halogenated compounds. Below is a comparison table highlighting key differences:

| Compound | Halogen Substituents | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | Br, Cl | Moderate enzyme interaction; potential for metabolic modulation | Low acute toxicity |

| 1-Bromo-3,5-dichlorobenzene | Br, Cl | High reactivity; less selective enzyme inhibition | Moderate toxicity |

| Trichloroethylene | Cl | Strong solvent; significant toxic effects on liver and kidneys | High toxicity |

Q & A

Q. What are the standard synthetic routes for 1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via electrophilic substitution or halogenation reactions. For example, starting with 1-bromo-3,5-dichlorobenzene, a trichloromethoxy group can be introduced using trichloromethyl hypochlorite under controlled conditions. Key optimization parameters include:

- Temperature : Reflux in ethanol with glacial acetic acid as a catalyst (derived from analogous triazole reactions ).

- Solvent : Absolute ethanol minimizes side reactions.

- Catalyst : Acidic conditions (e.g., acetic acid) enhance electrophilic substitution efficiency.

- Yield Monitoring : Use 19F NMR or GC to track reaction progress, as demonstrated in trifluoromethoxybenzene synthesis (60% yield via 19F NMR) .

Q. How is the compound characterized to confirm its structural integrity?

Answer:

- NMR Spectroscopy : 1H/13C NMR identifies aromatic proton environments and substituent positions. For halogenated analogs, 19F NMR (e.g., δ = -56.27 ppm for trifluoromethoxy groups ) can guide interpretation.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., Cl/Br isotopic patterns).

- Purity Analysis : GC or HPLC with >95% purity thresholds, as seen in catalog entries .

Q. What are the critical storage and handling precautions for this compound?

Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition of the trichloromethoxy group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid heat/sparks due to potential halogenated hydrocarbon hazards .

Advanced Research Questions

Q. What factors influence the stability of the trichloromethoxy group in this compound under varying conditions?

Answer:

- Hydrolytic Stability : The trichloromethoxy group is prone to hydrolysis in aqueous or humid environments. Accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring can quantify degradation products like 3,5-dichlorosalicylic acid derivatives .

- Photostability : UV-Vis exposure tests (e.g., 254 nm) may reveal photolytic cleavage of the O-CCl3 bond.

- Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (e.g., mp 65–67°C for bromodichlorobenzene analogs ).

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Model the electron-withdrawing effects of Cl/Br substituents on aromatic ring reactivity. The trichloromethoxy group’s steric and electronic parameters influence Suzuki-Miyaura coupling efficiency.

- Reaction Pathway Simulation : Software like Gaussian or ORCA can predict activation energies for bromine displacement reactions, aiding in catalyst selection (e.g., Pd(PPh3)4 vs. Ni-based systems).

Q. What strategies are effective for analyzing trace degradation products in biological activity assays?

Answer:

- LC-MS/MS : Hyphenated techniques with CID fragmentation differentiate between parent compounds and metabolites. For example, hydroxylation or dehalogenation products can be identified using MRM transitions .

- Isotopic Labeling : Synthesize 13C/2H-labeled analogs (as in radiochemistry studies ) to track metabolic pathways in vitro.

Key Considerations for Methodological Rigor

- Contradictions in Data : While trifluoromethoxy analogs show higher hydrolytic stability than trichloromethoxy derivatives , direct comparisons require empirical validation.

- Adaptation of Protocols : Methods from related compounds (e.g., 1-bromo-3,5-dimethoxybenzene ) must be adjusted for the trichloromethoxy group’s steric and electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.